![molecular formula C18H23NO4 B2459623 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2287345-02-0](/img/structure/B2459623.png)
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAC belongs to the spirocyclic family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid is not fully understood. However, it has been reported to interact with various molecular targets, including histone deacetylases, proteasome, and nuclear factor-kappa B. 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has also been shown to modulate the activity of various enzymes, including caspases and cyclooxygenases.
Biochemical and Physiological Effects:
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been reported to have various biochemical and physiological effects. In cancer research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In neurodegenerative disorders, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been reported to reduce oxidative stress and inflammation, and improve cognitive function. In inflammation research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in lab experiments is its high purity and yield. 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid is also relatively stable and can be stored for extended periods. However, one of the limitations of using 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in lab experiments is its high cost. 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid is also not widely available, which can limit its use in research.
Future Directions
There are several future directions for research on 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid. One area of interest is the development of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in vivo. Furthermore, the potential therapeutic applications of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in other diseases, such as cardiovascular disease and diabetes, warrant further investigation.
Synthesis Methods
The synthesis of 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid involves the reaction of 8-azabicyclo[3.2.1]octan-3-one with phenyl isocyanate in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to form 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid. This method has been reported to yield 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid in high purity and yield.
Scientific Research Applications
8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
8-phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-16(21)15-7-4-8-18(15)9-11-19(12-10-18)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYDTIDPTDHHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.